![molecular formula C13H9FO3 B567425 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261975-31-8](/img/structure/B567425.png)

3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

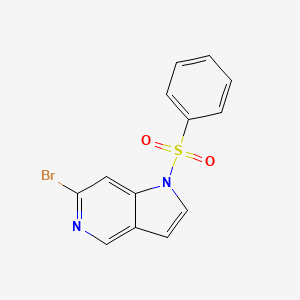

Synthesis and Characterization in Organotin Complexes

Tri- and diorganotin(IV) carboxylates synthesized with 2′,4′-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid were studied for their structural and chemical properties. These complexes were characterized by a range of spectroscopic methods, indicating a trigonal bipyramidal geometry around the tin atom. Notably, these complexes were evaluated for potential antibacterial and antifungal activities, contributing to the understanding of their biological interactions and potential applications (Ahmad et al., 2002).

Stereochemical Synthesis

Research in stereochemistry explored the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives. This study was significant for the structural formation and understanding of fluoro-β-amino acid residues. These residues were incorporated into various molecular structures, demonstrating their versatility and potential for synthesis of complex molecules (Yoshinari et al., 2011).

Fluorinated Pharmaceutical Development

A method aimed at optimizing fluorination sites on pro-drug molecules to enhance metabolic stability was developed. This involved the use of microorganisms to determine the site of oxidation on biphenyl derivatives, followed by targeted fluorination. This innovative approach allows for the design of compounds with improved metabolic half-lives, highlighting the significance of precise fluorination in drug development (Bright et al., 2013).

Advanced Polymer Materials

Fluorinated carboxylic acid/silica nanocomposites were synthesized and examined for their unique properties. The composites demonstrated excellent thermal stability and offered insights into surface modification techniques. These findings are crucial for the development of materials with specialized properties, particularly in the context of thermal resistance and surface characteristics (Sumino et al., 2014).

Wirkmechanismus

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

It’s known that the compound is involved in the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction, which is crucial in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of hydrolysis of similar compounds . Therefore, the action environment, including factors such as temperature, pH, and presence of other compounds, can potentially influence the action of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.

Eigenschaften

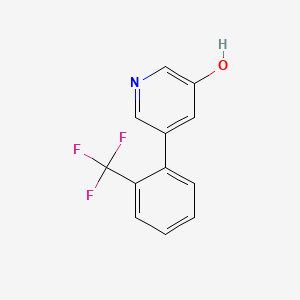

IUPAC Name |

2-fluoro-4-(2-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOWZVWUWVIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683551 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261975-31-8 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)

![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)